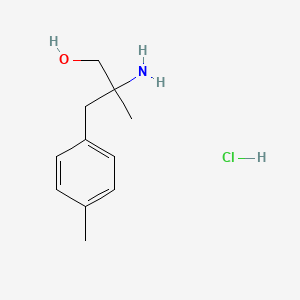
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of substituted amines or other functionalized derivatives
Scientific Research Applications
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar structural features but lacking the aromatic ring.
2-Amino-2-methyl-3-phenylpropan-1-ol: Similar structure but without the methyl group on the aromatic ring.
4-Methylphenyl-2-nitropropene: A precursor in the synthesis of the target compound.
Uniqueness
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group attached to a carbon chain with an aromatic ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)7-11(2,12)8-13;/h3-6,13H,7-8,12H2,1-2H3;1H |
InChI Key |
QGJDVXZFFGYRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




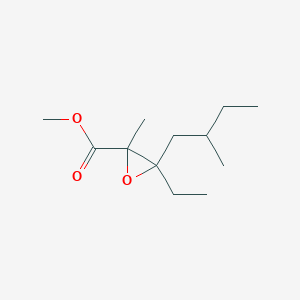
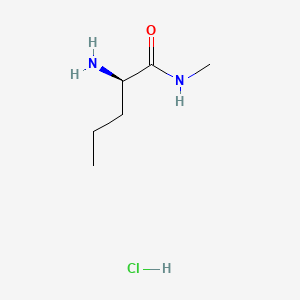
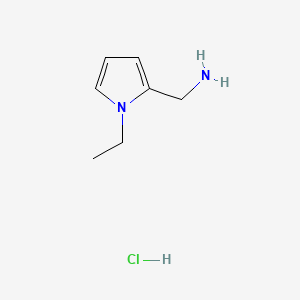
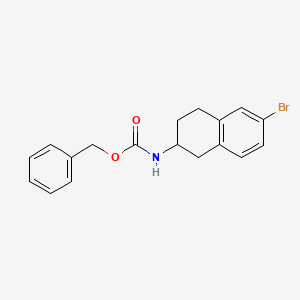


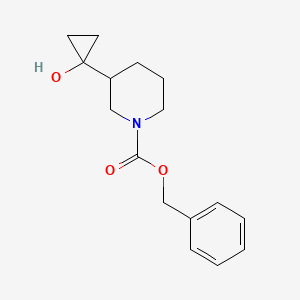

![1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13490144.png)

![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)

